Cas no 4943-86-6 (2-Amino-N-(4-chlorophenyl)benzamide)

2-Amino-N-(4-chlorophenyl)benzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide,2-amino-N-(4-chlorophenyl)-
- 2-Amino-N-(4-chlorophenyl)benzamide
- 2-AMINO-N-(4-CHLORO-PHENYL)-BENZAMIDE
- antranil 4-chloroanilide
- AMY15445
- HMS543F03
- SCHEMBL1961988
- SY019340
- AQ-360/13039181
- Z56040706
- Maybridge1_000641
- DTXSID10350003
- AKOS000115417
- CHEMBL407375
- (2-AMINOPHENYL)-N-(4-CHLOROPHENYL)FORMAMIDE
- CS-0067662
- CCG-274018
- MS-6488
- CP-74006
- MFCD00170586
- N-(4-chlorophenyl)-2-aminobenzamide
- CP 74006
- FT-0727577
- EN300-02324
- Benzamide, 2-amino-N-(4-chlorophenyl)-
- CP74006
- 4943-86-6
- Oprea1_692431
- STK723026
- HY-118639
- DA-19055
- ALBB-026054
-
- MDL: MFCD00170586
- インチ: InChI=1S/C13H11ClN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17)
- InChIKey: RHCJFZKQYODIDI-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1)N)C(=O)NC2=CC=C(C=C2)Cl
計算された属性
- せいみつぶんしりょう: 246.05600
- どういたいしつりょう: 246.0559907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- PSA: 55.12000
- LogP: 3.82870
2-Amino-N-(4-chlorophenyl)benzamide セキュリティ情報
2-Amino-N-(4-chlorophenyl)benzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
2-Amino-N-(4-chlorophenyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY019340-0.25g |
2-Amino-N-(4-chlorophenyl)benzamide |
4943-86-6 | >97% | 0.25g |
¥387.33 | 2024-07-10 | |
Alichem | A019112482-5g |
2-Amino-N-(4-chlorophenyl)benzamide |
4943-86-6 | 95% | 5g |
$378.42 | 2023-09-01 | |
Alichem | A019112482-25g |
2-Amino-N-(4-chlorophenyl)benzamide |
4943-86-6 | 95% | 25g |
$1035.30 | 2023-09-01 | |
eNovation Chemicals LLC | D955489-5g |
2-Amino-N-(4-chlorophenyl)benzamide |
4943-86-6 | 95+% | 5g |
$155 | 2024-06-07 | |
abcr | AB160568-1 g |
(2-Aminophenyl)-N-(4-chlorophenyl)formamide |
4943-86-6 | 1g |
€132.50 | 2022-09-01 | ||
eNovation Chemicals LLC | D631496-1g |
2-Amino-N-(4-chlorophenyl)benzamide |
4943-86-6 | 97% | 1g |
$320 | 2024-06-05 | |
abcr | AB160568-10 g |
(2-Aminophenyl)-N-(4-chlorophenyl)formamide |
4943-86-6 | 10g |
€325.00 | 2022-09-01 | ||
TRC | A576948-50mg |
2-Amino-N-(4-chlorophenyl)benzamide |
4943-86-6 | 50mg |
$ 65.00 | 2022-06-08 | ||
eNovation Chemicals LLC | D911710-1g |
2-Amino-N-(4-chlorophenyl)benzamide |
4943-86-6 | >97% | 1g |
$135 | 2024-07-20 | |
TRC | A576948-250mg |
2-Amino-N-(4-chlorophenyl)benzamide |
4943-86-6 | 250mg |
$ 95.00 | 2022-06-08 |
2-Amino-N-(4-chlorophenyl)benzamide 関連文献
-
Rochelle McGrory,Réka J. Faggyas,Andrew Sutherland Org. Biomol. Chem. 2021 19 6127
2-Amino-N-(4-chlorophenyl)benzamideに関する追加情報
Recent Advances in the Study of 2-Amino-N-(4-chlorophenyl)benzamide (CAS: 4943-86-6): A Comprehensive Research Brief
2-Amino-N-(4-chlorophenyl)benzamide (CAS: 4943-86-6) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief aims to consolidate the latest findings related to this compound, providing a detailed overview of its current status in scientific research.
One of the key areas of interest in recent studies has been the compound's role as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have identified 2-Amino-N-(4-chlorophenyl)benzamide as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its structural features, including the presence of both amino and amide functional groups, make it an attractive scaffold for further chemical modifications.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists investigated the compound's potential as a precursor for novel anticancer agents. The research team utilized computational modeling and in vitro assays to demonstrate that derivatives of 2-Amino-N-(4-chlorophenyl)benzamide exhibit selective inhibition against specific cancer cell lines, with minimal toxicity to normal cells. These findings suggest that the compound could serve as a foundation for developing targeted cancer therapies with improved safety profiles.
Another significant advancement comes from recent pharmacokinetic studies, which have shed light on the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Research published in Drug Metabolism and Disposition (2024) revealed that 2-Amino-N-(4-chlorophenyl)benzamide demonstrates favorable bioavailability and metabolic stability in preclinical models, addressing previous concerns about its pharmaceutical potential. These properties, combined with its synthetic accessibility, make it an increasingly attractive candidate for further drug development efforts.
The compound's mechanism of action has also been a focus of recent investigations. Studies have proposed that 2-Amino-N-(4-chlorophenyl)benzamide and its derivatives may exert their biological effects through modulation of various signaling pathways, including the NF-κB and MAPK pathways. This multi-target activity could explain its observed efficacy in diverse therapeutic contexts, from inflammation to oncology, though further research is needed to fully elucidate these mechanisms.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient and sustainable routes to produce 2-Amino-N-(4-chlorophenyl)benzamide. Green chemistry approaches, including catalytic methods and solvent-free reactions, have been successfully applied to its synthesis, as reported in a 2024 issue of Organic Process Research & Development. These innovations not only improve the environmental profile of the production process but also enhance the scalability and cost-effectiveness of manufacturing this important pharmaceutical intermediate.
Looking forward, the research community continues to explore new applications for 2-Amino-N-(4-chlorophenyl)benzamide. Emerging studies suggest potential utility in neurological disorders and infectious diseases, expanding the compound's therapeutic horizons. However, researchers emphasize the need for more comprehensive preclinical evaluation and structure-activity relationship studies to fully realize its potential. The coming years are likely to see increased investment in this area, as both academic and industrial researchers recognize the compound's versatility and promise in drug discovery.
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